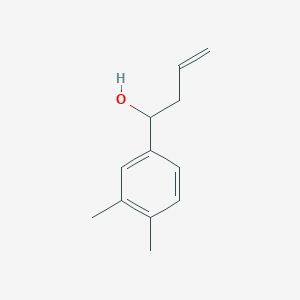4-(3,4-Dimethylphenyl)-1-buten-4-ol
CAS No.:
Cat. No.: VC13309080
Molecular Formula: C12H16O
Molecular Weight: 176.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H16O |
|---|---|
| Molecular Weight | 176.25 g/mol |
| IUPAC Name | 1-(3,4-dimethylphenyl)but-3-en-1-ol |
| Standard InChI | InChI=1S/C12H16O/c1-4-5-12(13)11-7-6-9(2)10(3)8-11/h4,6-8,12-13H,1,5H2,2-3H3 |
| Standard InChI Key | MMAWMMNRFHGPPW-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C(CC=C)O)C |
| Canonical SMILES | CC1=C(C=C(C=C1)C(CC=C)O)C |
Introduction
Chemical and Physical Properties
Structural Characteristics
4-(3,4-Dimethylphenyl)-1-buten-4-ol contains a phenyl ring substituted with methyl groups at the 3- and 4-positions, linked to a four-carbon alcohol chain with a double bond between C1 and C2. The IUPAC name, 1-(3,4-dimethylphenyl)-3-buten-1-ol, precisely describes this arrangement. The presence of both aromatic and aliphatic unsaturated groups confers unique reactivity patterns, enabling participation in electrophilic aromatic substitution and alkene-related reactions.
Physicochemical Parameters
Key physical properties are summarized below:
| Property | Value | Uncertainty |
|---|---|---|
| Molecular Weight | 176.255 g/mol | - |
| Density | 1.0 g/cm³ | ±0.1 g/cm³ |
| Boiling Point | 286.6°C | ±9.0°C |
| Flash Point | 120.4°C | ±14.5°C |
| Vapor Pressure (25°C) | 0.0 mmHg | ±0.6 mmHg |
| LogP (Octanol-Water) | 3.11 | - |
These values suggest moderate hydrophobicity (LogP = 3.11) and low volatility at standard conditions . The negligible vapor pressure implies limited environmental mobility, while the flash point classifies it as combustible under specific conditions.
Synthesis and Production
Industrial Scalability Challenges
Industrial production would require optimization of reaction parameters such as temperature, solvent selection, and catalyst use. Continuous flow reactors might enhance yield and purity by minimizing side reactions. The absence of published large-scale methods highlights a critical research gap.
Chemical Reactivity
Functional Group Transformations
The compound’s alcohol and alkene groups enable diverse reactions:
-
Oxidation: The secondary alcohol may oxidize to a ketone using agents like Jones reagent or pyridinium chlorochromate.
-
Hydrogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) would saturate the alkene, yielding 4-(3,4-dimethylphenyl)-butan-4-ol.
-
Electrophilic Aromatic Substitution: The electron-rich aryl ring could undergo nitration or sulfonation at the para position relative to the methyl groups.
Stability Considerations
The conjugated alkene-alcohol system may exhibit sensitivity to strong acids or bases, potentially leading to polymerization or elimination reactions. Storage under inert atmospheres at low temperatures is advisable to preserve integrity.
Comparison with Structural Analogs
Property Trends in Substituted Phenyl Alcohols
The table below contrasts key properties of related compounds:
| Compound | Boiling Point (°C) | LogP |
|---|---|---|
| 4-(3,4-Dimethylphenyl)-1-buten-4-ol | 286.6 | 3.11 |
| 4-Phenyl-1-butanol | 225.0 | 2.58 |
| 4-(4-Methylphenyl)-2-butanol | 245.3 | 2.89 |
The additional methyl groups in 4-(3,4-dimethylphenyl)-1-buten-4-ol increase hydrophobicity and boiling point compared to simpler analogs .
Recent Research Directions
Catalytic Asymmetric Synthesis
Recent advances in chiral catalysts could enable enantioselective synthesis of this compound, expanding its utility in asymmetric catalysis.
Computational Modeling
Density functional theory (DFT) studies may predict regioselectivity in electrophilic substitutions, guiding derivative synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume